1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of bromine, sulfur, and a phenyl group
Preparation Methods
The synthesis of 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2,3-Bis(methylthio)phenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include bromine, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of potential pharmaceuticals.
Material Science: It can be used in the preparation of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The methylthio groups can undergo oxidation, leading to changes in the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar compounds to 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one include:
1-(2,3-Bis(methylthio)phenyl)propan-2-one: Lacks the bromine atom and has different reactivity.
2-(Bis(methylthio)methylene)malononitrile: Contains similar methylthio groups but has a different core structure.
Ethyl 2-cyano-3,3-bis(methylthio)acrylate: Shares the methylthio groups but has an acrylate moiety.
Properties
Molecular Formula |
C11H13BrOS2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-[2,3-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H13BrOS2/c1-7(12)10(13)8-5-4-6-9(14-2)11(8)15-3/h4-7H,1-3H3 |
InChI Key |
DMADKKXOTMYRGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)SC)SC)Br |
Origin of Product |
United States |
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